molecular formula C25H25N3O4 B2572135 N'-[3-hydroxy-3-(naphthalen-1-yl)propyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide CAS No. 1421517-34-1

N'-[3-hydroxy-3-(naphthalen-1-yl)propyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide

Cat. No.: B2572135
CAS No.: 1421517-34-1
M. Wt: 431.492
InChI Key: SXDZXVBGCFGSFS-UHFFFAOYSA-N
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Description

N’-[3-hydroxy-3-(naphthalen-1-yl)propyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a complex organic compound that features a naphthalene ring, a pyrrolidinone moiety, and an ethanediamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-hydroxy-3-(naphthalen-1-yl)propyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative and introduce the hydroxypropyl group through a Friedel-Crafts alkylation reaction. The pyrrolidinone moiety can be introduced via a nucleophilic substitution reaction. The final step involves coupling the two intermediates using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions to form the ethanediamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[3-hydroxy-3-(naphthalen-1-yl)propyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N’-[3-hydroxy-3-(naphthalen-1-yl)propyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N’-[3-hydroxy-3-(naphthalen-1-yl)propyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The naphthalene and pyrrolidinone moieties play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds like 1-naphthol and 2-naphthol share the naphthalene core but differ in functional groups.

    Pyrrolidinone derivatives: Compounds such as 2-pyrrolidinone and N-methyl-2-pyrrolidinone have similar structures but lack the ethanediamide linkage.

Uniqueness

N’-[3-hydroxy-3-(naphthalen-1-yl)propyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is unique due to its combination of a naphthalene ring, a pyrrolidinone moiety, and an ethanediamide linkage, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

N-(3-hydroxy-3-naphthalen-1-ylpropyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4/c29-22(21-11-3-7-17-6-1-2-10-20(17)21)13-14-26-24(31)25(32)27-18-8-4-9-19(16-18)28-15-5-12-23(28)30/h1-4,6-11,16,22,29H,5,12-15H2,(H,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDZXVBGCFGSFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCC(C3=CC=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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